2-((Tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that incorporates a tetrahydrofuran moiety linked to a nicotinamide structure. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the development of therapeutic agents. The compound's unique structure allows it to interact with various biological targets, which may lead to significant pharmacological effects.
The compound can be synthesized through various chemical methods, utilizing readily available precursors such as nicotinamide and tetrahydrofuran derivatives. Its synthesis has been documented in scientific literature, highlighting its relevance in research and potential applications in drug development.
2-((Tetrahydrofuran-3-yl)oxy)nicotinamide can be classified as:
The synthesis of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step synthetic routes. The initial steps may include the formation of the nicotinamide moiety followed by the introduction of the tetrahydrofuran group.
The synthesis may employ coupling reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide or dicyclohexylcarbodiimide in the presence of a base like triethylamine to facilitate the formation of the desired amide bond between nicotinamide and tetrahydrofuran . Reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
The molecular structure of 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide features:
The chemical formula for 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide is . Its molecular weight is approximately 233.24 g/mol. The compound's structure can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its connectivity and functional groups.
2-((Tetrahydrofuran-3-yl)oxy)nicotinamide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-((Tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific biological targets, such as enzymes or receptors.
Data from biological evaluations suggest that this compound exhibits potential therapeutic effects, possibly related to its ability to influence metabolic pathways associated with diseases such as cancer or neurodegenerative disorders .
2-((Tetrahydrofuran-3-yl)oxy)nicotinamide has several scientific uses:
Research continues to explore its therapeutic potential, particularly in areas related to neurodegenerative diseases and metabolic disorders .
The synthesis of 2-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034272-09-6) relies on sequential functionalization of nicotinamide and tetrahydrofuran (THF) precursors. A canonical approach involves:
Critical parameters include temperature control (0–25°C) to suppress THF ring-opening and stoichiometric optimization to minimize O-alkylation byproducts. Industrial-scale adaptations employ continuous-flow reactors to enhance yield (typically 75–85%) and purity (>95%) .
Table 1: Representative Conditions for Key Synthetic Steps
Step | Reaction Type | Key Conditions | Yield (%) |
---|---|---|---|
Ether Bond Formation | Nucleophilic Substitution | NaH, DMF, 0°C → 25°C, 12 h | 78 |
Amide Coupling | Carbodiimide-Mediated | EDC, HOBt, DIPEA, CH₂Cl₂, RT | 92 |
Deprotection | Acid Hydrolysis | TFA/H₂O (9:1), RT, 2 h | 95 |
Regiocontrol in THF derivatization focuses on C3 versus C2/C4 selectivity. Key strategies include:
Steric and electronic effects dominate regioselectivity: C3-functionalization is favored due to reduced ring strain compared to C2/C4. Hydroxyapatite-supported catalysts (e.g., Ca₁₀(PO₄)₆(OH)₂-Ni) further enhance C3-selectivity (up to 19:1 C3:C2 ratio) under mild conditions .
Table 2: Regioselectivity in THF Oxyfunctionalization
THF Derivative | Directing Group | Catalyst System | C3:C2 Ratio | Yield (%) |
---|---|---|---|---|
3-Bromo-THF | Br (Leaving Group) | Pd(OAc)₂/XPhos | 15:1 | 83 |
THF-3,4-diol | Benzylidene acetal | p-TsOH, Toluene, Δ | >20:1 | 76 |
Unsubstituted THF | None | Hydroxyapatite-Ni, H₂ | 19:1 | 68 |
The C-2 position of nicotinamide is activated for nucleophilic substitution by the electron-withdrawing carboxamide group. Catalytic enhancements include:
Mechanistic studies confirm that electron-deficient nicotinamides (e.g., 2-fluoro-3-cyanonicotinamide) undergo substitution 50× faster than unsubstituted analogs. Catalyst choice also affects stereochemistry: chiral PTC catalysts (e.g., Cinchona-derived ammonium salts) induce modest enantioselectivity (up to 70% ee) in THF-nicotinamide adducts [9].
Solid-phase synthesis enables rapid diversification of the nicotinamide-THF scaffold:
Purification integrates solid-phase extraction (SiO₂ or basic Al₂O₃) to remove residual coupling agents. This method reduces typical synthesis time from 72 h (solution-phase) to <24 h .
Table 3: Solid-Phase Synthesis Parameters
Resin Type | Anchoring Group | Loading (mmol/g) | Cleavage Conditions | Purity (%) |
---|---|---|---|---|
Wang Resin | Hydroxymethyl | 0.8–1.0 | 95% TFA, 2 h | 85–90 |
Trityl Chloride PS | Chloride | 1.0–1.2 | 1% TFA/DCM, 5 min | 92–96 |
Rink Amide MBHA | Amide | 0.6–0.7 | 95% TFA, 90 min | 88–93 |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: